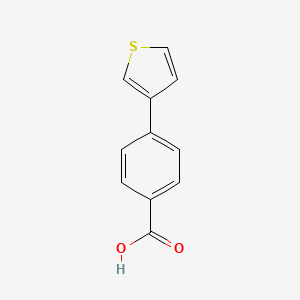

4-(3-Thienyl)benzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a cornerstone of organic chemistry and have found wide-ranging applications in various scientific disciplines. nih.gov These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group.

The history of benzoic acid dates back to the 16th century when it was first isolated through the dry distillation of gum benzoin. chemeo.comaaronchem.com Its structure was later elucidated in 1832. chemeo.comaaronchem.com Historically, benzoic acid was obtained from natural sources, but industrial synthesis methods were developed around 1860 from compounds derived from coal tar. acs.org Benzoic acid and its derivatives have long been recognized for their utility. For instance, the antifungal properties of benzoic acid were discovered in 1875. chemeo.comaaronchem.com In the early 20th century, it was used for its antiseptic properties. rsc.org

The benzoic acid scaffold is a fundamental building block in organic synthesis. wiley.com Its chemical versatility allows for a wide array of transformations, making it a precursor for many other organic substances. acs.orgrsc.org This has cemented its importance in the development of new molecules with diverse applications.

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is another critical structural motif in modern chemical research. mdpi.com First discovered in the late 19th century as a component of coal tar, thiophene and its derivatives have become indispensable in various fields. nih.govontosight.ai

The significance of thiophene-containing structures lies in their diverse applications. They are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The thiophene nucleus is a key component in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. ontosight.ainih.gov In materials science, thiophene-based polymers are valued for their electronic and optical properties, leading to their use in organic electronics and sensors. nih.gov The versatility of the thiophene ring in chemical reactions makes it a valuable building block for creating complex molecular architectures. nih.gov

Chemical and Structural Attributes of 4-(3-Thienyl)benzoic Acid

The specific arrangement of atoms and functional groups in this compound defines its chemical identity and influences its behavior in chemical reactions and its potential applications.

The chemical compound this compound is defined by the following properties:

| Property | Value |

| Molecular Formula | C₁₁H₈O₂S |

| Molar Mass | 204.24 g/mol |

| CAS Number | 29886-64-4 |

This data is compiled from multiple sources.

The structure of this compound consists of a benzoic acid molecule where a thiophene ring is attached at the fourth carbon atom of the benzene ring. The thiophene ring itself is connected to the benzene ring at its third position. This specific "4-(3-thienyl)" substitution pattern is a key feature of the molecule.

The core molecular structure brings together the aromatic, electron-rich thiophene ring and the benzoic acid moiety, which contains an electron-withdrawing carboxylic acid group. This combination of electronic properties within a relatively rigid framework is a source of its unique chemical reactivity and potential for application in various fields.

Current State of Research on this compound

Current research on this compound is primarily focused on its synthesis and its application as a building block for more complex functional molecules.

One of the common methods for synthesizing this compound is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of 3-thienylboronic acid with 4-bromobenzoic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aromatic rings. nih.gov

A significant area of investigation for this compound is in the field of liquid crystals. The rigid, rod-like shape of the molecule, combined with the presence of the polar carboxylic acid group which can form hydrogen bonds, makes it a suitable candidate for the construction of liquid crystalline materials. Derivatives of this compound have been synthesized and their liquid crystalline properties studied. For example, esters derived from 4-(5-n-alkyl-2-thienyl)benzoic acids have been shown to exhibit smectic liquid crystal phases. mdpi.com

Furthermore, this compound serves as a valuable precursor in organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid group and a modifiable thiophene ring, allows it to be incorporated into larger, more complex molecular structures with potential applications in medicinal chemistry and materials science.

Identified Gaps in Current Literature and Future Research Directions

A review of the existing scientific literature reveals several areas where further investigation into this compound and its derivatives is warranted. While the synthesis and some applications of this compound are documented, a comprehensive understanding of its full potential remains to be elucidated. ontosight.aivulcanchem.com

One significant gap is the limited exploration of the full range of its biological activities. Although thiophene-containing compounds, in general, have shown promise for various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties, specific and in-depth studies on this compound itself are not extensive. ontosight.ai Future research should, therefore, focus on systematic biological screening to fully characterize its pharmacological profile. ontosight.ai

Furthermore, while derivatives of this compound have been investigated for their liquid crystalline properties, there is an opportunity to expand this research. tandfonline.com A systematic study of how modifications to the core structure, such as the introduction of different functional groups or the variation of alkyl chain lengths, affect the mesomorphic behavior could lead to the discovery of new liquid crystalline materials with tailored properties for advanced display and sensor technologies. tandfonline.comnih.gov

The exploration of this compound and its derivatives in the context of organic electronics is another promising avenue. The thiophene unit is a well-known component in organic semiconductors, and the benzoic acid group provides a site for further functionalization. Investigating the charge transport properties and potential applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) could be a fruitful area of future research.

Finally, while the synthesis via Suzuki-Miyaura coupling is established, the development of alternative, more sustainable, and efficient synthetic methodologies would be beneficial. ontosight.ai This could include exploring C-H activation or other modern cross-coupling techniques to streamline the production of this compound and its derivatives.

Significance of a Comprehensive Research Framework

A comprehensive research framework is crucial for systematically unlocking the full potential of this compound. Such a framework would guide research efforts, ensuring a thorough and multi-faceted investigation of the compound and its derivatives.

A structured approach would begin with fundamental studies, including detailed computational analysis of its molecular structure, electronic properties, and reactivity. ajchem-b.com This theoretical groundwork can inform and guide experimental work, leading to more efficient discovery and development processes. ajchem-b.com

A key component of this framework would be the systematic synthesis and characterization of a library of derivatives. By methodically altering the substituents on both the thiophene and benzoic acid rings, researchers can establish clear structure-property relationships. This is particularly important for tuning its properties for specific applications, such as optimizing the mesomorphic range in liquid crystals or enhancing the charge mobility in organic semiconductors. tandfonline.comresearchgate.net

Furthermore, a comprehensive framework would necessitate standardized protocols for evaluating the biological activity of these compounds. ontosight.ai This would allow for direct comparison of results across different studies and a more accurate assessment of their therapeutic potential.

In the realm of materials science, a structured research plan would involve not only the synthesis of new materials but also their thorough characterization using techniques like polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction to understand their phase behavior and physical properties. nih.govgrafiati.com

Ultimately, a comprehensive research framework fosters a deeper understanding of the fundamental chemistry of this compound and accelerates the translation of this knowledge into practical applications, from novel therapeutics to advanced materials.

Structure

3D Structure

Propiedades

IUPAC Name |

4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISAUHGRILVMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353123 | |

| Record name | 4-(3-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-64-4 | |

| Record name | 4-(3-Thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 3 Thienyl Benzoic Acid

Direct Synthesis Approaches

Direct approaches focus on forming the crucial thiophene-phenyl bond in a single, efficient step, typically utilizing transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biaryl structure of 4-(3-thienyl)benzoic acid. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov For this specific synthesis, the reaction is typically performed between a boronic acid derivative of one ring system and a halide of the other.

The two primary Suzuki-Miyaura pathways are:

Pathway A: Reaction of thiophene-3-boronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).

Pathway B: Reaction of 4-carboxyphenylboronic acid with a 3-halothiophene (e.g., 3-bromothiophene).

A key to a successful synthesis is the selection of a highly active catalyst system, along with optimizing the base, solvent, and temperature. ntnu.no Thienylboronic acids can be prone to side reactions like protodeboronation, especially at high pH, making the choice of reaction conditions critical. ntnu.no Modern palladium precatalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos and SPhos, have shown high efficacy for these challenging couplings. ntnu.noresearchgate.net The mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. pressbooks.pub

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role / Purpose | Source(s) |

| Aryl Halide | 4-Bromobenzoic acid | Electrophilic coupling partner | researchgate.net |

| Boronic Acid | Thiophene-3-boronic acid | Nucleophilic coupling partner | researchgate.net |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), XPhos Pd G4 | Forms the active Pd(0) species for the catalytic cycle | ntnu.noresearchgate.net |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and facilitates the reaction steps | ntnu.noresearchgate.net |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the boronic acid for transmetalation | nih.gov |

| Solvent | Dioxane/Water, 2-MeTHF | Solubilizes reactants and facilitates the reaction | nih.govresearchgate.net |

| Temperature | 80-100 °C | Provides energy to overcome activation barriers | nih.govresearchgate.net |

While Suzuki-Miyaura coupling is prevalent, other organometallic reactions can also be utilized to form the C-C bond between the thiophene (B33073) and phenyl rings. These methods offer alternatives that may be advantageous depending on the availability of starting materials and tolerance to other functional groups.

Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., 3-(tributylstannyl)thiophene) with an organohalide (e.g., methyl 4-bromobenzoate) catalyzed by palladium.

Negishi Coupling: This method uses an organozinc reagent (e.g., a thienylzinc halide) which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. ntnu.no

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide, catalyzed by palladium.

These alternative strategies broaden the scope of possible synthetic routes, although they may involve the use of more toxic or sensitive organometallic reagents compared to the relatively stable and less toxic boronic acids used in Suzuki-Miyaura reactions. ntnu.no

Multi-Step Synthesis Routes from Precursors

Multi-step syntheses involve the sequential modification of a precursor molecule that already contains either the thiophene or the benzoic acid core.

A logical, though less commonly documented, approach begins with thiophene-3-carboxylic acid. This multi-step pathway would require the initial conversion of the carboxylic acid group into a functionality suitable for a cross-coupling reaction. For instance, the carboxylic acid could be converted into a halide (e.g., 3-bromothiophene) or a boronic ester. Once this functionalized thiophene is prepared, it can be coupled with a suitable phenyl partner, such as 4-carboxyphenylboronic acid or a protected 4-halobenzoic acid, using a standard cross-coupling protocol like the Suzuki-Miyaura reaction. The development of manufacturing routes for various halogenated thiophenecarboxylic acids demonstrates the feasibility of such intermediate steps. beilstein-journals.orgbeilstein-journals.org

This is a very common and practical multi-step approach that often utilizes a halogenated benzoic acid, such as 4-bromobenzoic acid, as a readily available starting material. The core of this strategy is the C-H activation or cross-coupling reaction at the halogenated position to introduce the thienyl group.

The most prominent example is the Suzuki-Miyaura coupling of 4-bromobenzoic acid with thiophene-3-boronic acid, as detailed in section 2.1.1. In this context, the reaction is viewed as a functionalization of the benzoic acid precursor.

An alternative, distinct pathway involves the reaction of 4-substituted bromobenzoic acids with 3-thienylacetonitrile under aryne-forming conditions using a strong base like lithium diisopropylamide (LDA). rsc.org This reaction proceeds through a benzyne (B1209423) intermediate to form a derivative that can be further processed into the target acid. rsc.org

Table 2: Synthesis via Functionalization of 4-Bromobenzoic Acid

| Reagent | Catalyst / Conditions | Product Type | Source(s) |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos, K₂CO₃, Dioxane/H₂O | Direct cross-coupling | ntnu.noresearchgate.net |

| 3-Thienylacetonitrile | Lithium diisopropylamide (LDA), THF, -70 °C | Aryne intermediate pathway | rsc.org |

Another potential multi-step route involves starting with a precursor where the phenyl ring is already substituted with the thienyl group, but the carboxylic acid functionality is present in a protected form, such as an ester or acetate. For example, a molecule like methyl 4-(3-thienyl)benzoate could be synthesized first, often via a cross-coupling reaction (e.g., Suzuki coupling of methyl 4-bromobenzoate (B14158574) and thiophene-3-boronic acid).

The final and crucial step in this pathway is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved under basic conditions (using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution) or acidic conditions (using a strong acid like hydrochloric or sulfuric acid), followed by an acidic workup to protonate the carboxylate salt. The synthesis of related compounds, such as S-4-(3-thienyl)phenyl-alpha-methylacetic acid from its corresponding methyl ester, validates the utility of ester hydrolysis as a final step in securing the carboxylic acid moiety. nih.gov

Optimization of Reaction Conditions and Yields

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of this compound, typically involving the reaction of a 3-thienylboronic acid with a 4-halobenzoic acid derivative. The efficiency of this transformation is highly dependent on the careful selection and optimization of several key parameters.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligand is paramount in dictating the success of the Suzuki-Miyaura coupling. While various palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ can be employed, the nature of the phosphine ligand plays a more critical role in terms of catalytic activity and stability.

Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have been shown to be highly effective in facilitating the cross-coupling of aryl halides with organoboron compounds. For instance, ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated unprecedented activity in Suzuki-Miyaura reactions, enabling couplings at low catalyst loadings and even at room temperature for aryl chlorides. The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition of the aryl halide to the palladium center. The interplay between the steric and electronic properties of the ligand is crucial for optimizing the catalytic cycle.

The table below illustrates the effect of different ligands on the yield of a model Suzuki-Miyaura reaction.

| Catalyst/Ligand System | Yield (%) |

| Pd(OAc)₂ / SPhos | 95 |

| Pd(OAc)₂ / XPhos | 92 |

| Pd(PPh₃)₄ | 75 |

| PdCl₂(dppf) | 88 |

This is an interactive data table based on representative data from analogous Suzuki-Miyaura coupling reactions.

Solvent Effects and Reaction Temperature Optimization

The selection of the solvent system and the reaction temperature are critical variables that significantly influence the yield and reaction time of the synthesis of this compound. A variety of solvents can be utilized, often in combination with water, to facilitate the dissolution of both the organic and inorganic reagents.

Reaction temperature is another key parameter to optimize. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and catalyst decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and reactants. Studies on similar Suzuki-Miyaura couplings have shown that temperatures in the range of 80-100 °C are often optimal.

The following table demonstrates the impact of solvent and temperature on the yield of a representative Suzuki-Miyaura coupling.

| Solvent System | Temperature (°C) | Yield (%) |

| Toluene/Water (1:1) | 80 | 85 |

| Dioxane/Water (1:1) | 100 | 90 |

| DMF/Water (1:1) | 90 | 93 |

| Ethanol (B145695)/Water (1:1) | 70 | 78 |

This is an interactive data table based on representative data from analogous Suzuki-Miyaura coupling reactions.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of fine chemicals like this compound to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising approach is the use of alternative reaction media, such as ionic liquids or water. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as recyclable solvents and, in some cases, also act as catalysts. Aqueous-phase Suzuki-Miyaura reactions are also highly attractive from a green chemistry perspective, as water is a non-toxic, non-flammable, and inexpensive solvent.

Microwave-assisted synthesis is another green technique that has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. The use of ultrasound (sonochemistry) has also been explored as a means to enhance reaction rates and yields in cross-coupling reactions. These alternative energy sources can contribute to more sustainable synthetic processes.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and troubleshooting potential issues. The primary synthetic route via Suzuki-Miyaura coupling involves a well-established catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halobenzoic acid derivative, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (3-thienylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of this compound and regenerating the active Pd(0) catalyst.

Nucleophilic Acyl Substitution Pathways

While the primary bond formation occurs via the Suzuki-Miyaura reaction, subsequent transformations of the carboxylic acid group of this compound proceed through nucleophilic acyl substitution pathways. masterorganicchemistry.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid or its derivatives (e.g., acyl chlorides, esters).

The reaction is initiated by the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This is typically the rate-determining step. The intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. The reactivity of the carboxylic acid derivative and the strength of the nucleophile are key factors influencing the reaction rate. For instance, conversion of the carboxylic acid to a more reactive acyl chloride can facilitate reactions with weaker nucleophiles.

Electrophilic Aromatic Substitution on Thiophene and Benzoic Acid Moieties

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. Thiophene is generally more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the C2 and C5 positions, which are ortho to the sulfur atom. However, the existing substituent at the C3 position will direct incoming electrophiles. The benzoic acid moiety, with its electron-withdrawing carboxylic acid group, is deactivated towards electrophilic aromatic substitution, and any substitution would be directed to the meta position relative to the carboxyl group.

Understanding the relative reactivity and directing effects of the two aromatic rings is crucial for planning any further functionalization of the this compound molecule.

Formation of Carboxylic Acids via Grignard Reagents and Nitrile Hydrolysis

The synthesis of this compound can be strategically approached through two primary routes: the carboxylation of a Grignard reagent and the hydrolysis of a corresponding nitrile precursor. Both methods are fundamental in organic chemistry for the formation of carboxylic acids.

Carboxylation of a Grignard Reagent

This pathway involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide. The key starting material for this synthesis would be 4-bromo-3'-thienylbenzene. The reaction proceeds in two main steps:

Formation of the Grignard Reagent: 4-bromo-3'-thienylbenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-(3-thienyl)phenyl)magnesium bromide. chemistry-online.com It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. chemistry-online.com

Carboxylation: The newly formed Grignard reagent is then reacted with a source of carbon dioxide, typically solid carbon dioxide (dry ice). chemistry-online.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule.

Work-up: The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid to yield the final product, this compound. chemistry-online.com

A general representation of this synthetic route is as follows:

Nitrile Hydrolysis

An alternative route to this compound is through the hydrolysis of 4-(3-thienyl)benzonitrile. This method is advantageous if the nitrile precursor is more readily accessible than the corresponding aryl halide. The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with a strong aqueous base, like sodium hydroxide or potassium hydroxide. chemguide.co.uk This initially forms the carboxylate salt, which is then protonated in a subsequent acidic work-up step to yield the carboxylic acid. chemguide.co.ukchemistrysteps.com

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Challenges |

| Grignard Carboxylation | 4-bromo-3'-thienylbenzene | Mg, CO₂, H₃O⁺ | (4-(3-thienyl)phenyl)magnesium bromide | Utilizes readily available starting materials. | Requires strictly anhydrous conditions. |

| Nitrile Hydrolysis | 4-(3-thienyl)benzonitrile | H₂O, H⁺ or OH⁻ | 4-(3-thienyl)benzamide | Tolerant of some functional groups. | May require harsh reaction conditions (high temperatures). |

Industrial Scale-Up and Process Chemistry Considerations

The industrial-scale production of this compound, while not extensively documented, would involve addressing several key process chemistry considerations to ensure safety, efficiency, and economic viability. These considerations are applicable to both the Grignard and nitrile hydrolysis routes.

For the Grignard route , the primary challenge on an industrial scale is the management of highly reactive Grignard reagents. This includes:

Solvent Selection and Handling: The use of large volumes of flammable ether solvents necessitates robust safety protocols, including inert atmosphere operations to prevent fires and explosions.

Heat Management: The formation of the Grignard reagent is exothermic and requires efficient heat dissipation to control the reaction rate and prevent side reactions.

Raw Material Purity: The magnesium and aryl halide must be of high purity to ensure efficient conversion and minimize the formation of byproducts, such as homocoupling products.

For the nitrile hydrolysis route , industrial-scale considerations would focus on:

Corrosion: The use of strong acids or bases at high temperatures requires reactors made of corrosion-resistant materials.

Waste Management: The neutralization of large quantities of acidic or basic waste streams is a significant environmental and cost consideration.

Reaction Monitoring: Careful monitoring of the reaction progress is necessary to ensure complete conversion and to minimize the formation of impurities.

Product Purification: Developing an efficient and scalable purification process, such as crystallization, is crucial to obtain the final product with the desired purity.

While the Suzuki coupling of 3-thienylboronic acid with 4-bromobenzoic acid is a prevalent method for synthesizing similar biaryl compounds, the Grignard and nitrile hydrolysis pathways offer viable alternatives, particularly if the starting materials are economically advantageous. The choice of the optimal synthetic route on an industrial scale would depend on a thorough evaluation of factors such as raw material cost and availability, process safety, and waste disposal.

Spectroscopic and Crystallographic Characterization of 4 3 Thienyl Benzoic Acid

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of 4-(3-thienyl)benzoic acid are expected to be dominated by the vibrational modes of the carboxylic acid and the thiophene (B33073) ring.

The carboxylic acid group gives rise to several highly characteristic bands. A very broad absorption band is anticipated in the FT-IR spectrum in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp band, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids. The position of this band can be influenced by conjugation with the aromatic ring. Furthermore, C-O stretching and O-H in-plane bending vibrations are expected to couple and result in bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. A broad band due to out-of-plane O-H bending is also characteristically observed around 920 cm⁻¹.

The thiophene moiety also presents a set of characteristic vibrational frequencies. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the 3120-3080 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring typically result in bands in the 1550-1400 cm⁻¹ range. The C-S stretching vibrations are generally weaker and can be found in the 800-600 cm⁻¹ region. The substitution pattern on the thiophene ring will also influence the positions and intensities of the C-H out-of-plane bending modes, which are useful for confirming the substitution pattern.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak or absent |

| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1320-1210 | Medium |

| Thiophene | Aromatic C-H stretch | 3120-3080 | Strong |

| Thiophene | Aromatic C=C stretch | 1550-1400 | Strong |

| Thiophene | C-S stretch | 800-600 | Medium |

| Benzoic Acid Ring | Aromatic C-H stretch | ~3070-3030 | Strong |

In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization significantly affects the vibrational spectra. The broadness of the O-H stretching band in the FT-IR spectrum is a direct consequence of this hydrogen bonding. The C=O stretching frequency is also lowered compared to the monomeric form due to the weakening of the carbonyl bond through its participation in the hydrogen bond.

While keto-enol tautomerism is a known phenomenon for some organic compounds, for a simple carboxylic acid like this compound, the carboxylic acid tautomer is overwhelmingly favored. There is no significant evidence from vibrational spectroscopy of related benzoic acids to suggest the presence of a stable enol tautomer under normal conditions. The characteristic vibrational bands observed are all consistent with the expected carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the benzoic acid ring will likely appear as two doublets in the aromatic region (7-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the thiophene ring are also expected in the aromatic region and will exhibit characteristic chemical shifts and spin-spin coupling patterns that can confirm the 3-substitution pattern.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons of both the benzene and thiophene rings will resonate in the 120-150 ppm region. The specific chemical shifts will be influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 10.0 - 13.0 (s, broad) | - |

| Carboxyl C | - | 165 - 175 |

| Benzoic H (ortho to COOH) | ~8.0 (d) | - |

| Benzoic H (meta to COOH) | ~7.7 (d) | - |

| Thiophene H | 7.0 - 8.0 (m) | - |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable. COSY (Correlation Spectroscopy) would reveal the spin-spin coupling relationships between protons, helping to identify adjacent protons on the benzene and thiophene rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity between the benzoic acid and thiophene rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and structure. The molecular formula of this compound is C₁₁H₈O₂S, giving it a monoisotopic mass of approximately 204.02 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation pattern would likely involve initial losses from the carboxylic acid group. A prominent fragment would be expected from the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 187 (M-17). Another significant fragmentation pathway would be the loss of the entire carboxyl group as •COOH, leading to a peak at m/z 159 (M-45). Further fragmentation of the thiophene and benzene rings would lead to a more complex pattern of lower mass ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 205.03 |

| [M+Na]⁺ | 227.01 |

| [M-H]⁻ | 203.02 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is anticipated to be characterized by its constituent chromophores: the benzoic acid moiety and the thiophene ring. The direct conjugation between these two aromatic systems is expected to significantly influence the electronic transitions.

Electronic Transitions and Chromophoric Analysis

The chromophoric system of this compound is composed of the benzene ring, the carboxylic acid group, and the thiophene ring. The extended π-conjugation across the entire molecule dictates its UV-Vis absorption properties. The primary electronic transitions expected are of the π → π* and n → π* type. youtube.com

π → π Transitions: These transitions, which involve the excitation of an electron from a π bonding orbital to a π antibonding orbital, are expected to be the most intense absorptions. Benzoic acid itself typically displays characteristic absorption bands, often referred to as the B-band (around 230 nm) and C-band (around 270-280 nm), which arise from π → π* transitions within the benzene ring and carboxyl group system. researchgate.netsielc.comrsc.org The conjugation with the electron-rich thiophene ring is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths, as it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobabylon.edu.iq

n → π Transitions: These transitions involve promoting an electron from a non-bonding orbital (n), specifically from the lone pairs of the oxygen atoms in the carboxyl group, to a π antibonding orbital. youtube.com These transitions are generally much lower in intensity (lower molar absorptivity) compared to π → π* transitions and are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. youtube.com

The combination of the phenyl and thienyl rings creates a biphenyl-like system where the degree of planarity between the two rings will affect the extent of conjugation and thus the position and intensity of the absorption bands.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) due to differential stabilization of the ground and excited states. sciencepublishinggroup.com

π → π Transitions: For π → π transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This typically results in a bathochromic (red) shift to a longer wavelength. uobabylon.edu.iqyoutube.com

n → π Transitions: In contrast, the ground state of a molecule with non-bonding electrons is stabilized by polar solvents, particularly protic solvents, through interactions like hydrogen bonding. This stabilization increases the energy gap to the excited state. Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift of n → π transitions to a shorter wavelength. uobabylon.edu.iqyoutube.com

For this compound, it is predicted that its π → π* absorption bands would exhibit a red shift as solvent polarity increases. The less intense n → π* transition of the carboxyl group would be expected to show a blue shift, although this may be masked by the stronger π → π* absorptions. nih.gov

Single Crystal X-Ray Diffraction for Solid-State Structure

A definitive single-crystal X-ray diffraction study for this compound was not found in the surveyed literature. However, the solid-state structure can be predicted with high confidence based on the well-documented crystal structure of benzoic acid and its numerous derivatives. researchgate.netresearchgate.net

Crystal System, Space Group, and Unit Cell Parameters

Benzoic acid and many of its simple derivatives crystallize in the monoclinic system, commonly in the P2₁/c space group. researchgate.net It is highly probable that this compound would adopt a similar crystal system. The fundamental packing unit is expected to be a centrosymmetric dimer formed by hydrogen bonding between the carboxylic acid groups of two separate molecules. For illustrative purposes, the crystallographic data for benzoic acid are provided below.

| Parameter | Value for Benzoic Acid |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.511(2) |

| b (Å) | 5.144(2) |

| c (Å) | 21.951(5) |

| β (°) | 97.43(3) |

| Volume (ų) | 616.5 |

| Z | 4 |

Data for benzoic acid, presented for illustrative purposes. researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

The intramolecular geometry is expected to conform to standard values for sp²-hybridized carbon atoms in aromatic rings and carboxylic acids. Key features would include:

C-C bond lengths within the phenyl and thienyl rings would be in the range of 1.37–1.40 Å.

The C-C bond connecting the two rings would be approximately 1.48 Å.

Within the carboxyl group, the C=O double bond would be around 1.25 Å, and the C-O single bond around 1.29 Å, with lengths intermediate between pure single and double bonds due to resonance and dimerization.

A crucial parameter is the dihedral angle between the planes of the benzoic acid and thiophene rings. In similar structures, such as 4-(2-Thienylmethyleneamino)benzoic acid, this angle is 41.91(8)°. nih.gov A twisted conformation is expected for this compound to relieve steric hindrance between ortho hydrogen atoms on the adjacent rings.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would almost certainly be dominated by the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a highly characteristic and stabilizing interaction for carboxylic acids in the solid state. researchgate.net The O···O distance in such hydrogen bonds is typically around 2.6 Å.

π-π stacking interactions between the aromatic planes of the thiophene and/or phenyl rings of adjacent dimers.

C-H···O or C-H···π interactions , which, while weak, collectively contribute to the stability of the crystal lattice.

Advanced Spectroscopic Techniques and Their Application

Advanced spectroscopic techniques are instrumental in elucidating complex structural and electronic properties of molecules that may not be discernible through more conventional methods like NMR or IR spectroscopy. For a molecule such as this compound, techniques like Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) could offer profound insights into its stereochemistry and reactive intermediates, respectively. However, a comprehensive review of scientific literature reveals a notable absence of published experimental data specifically applying these techniques to this compound or its immediate derivatives. The following sections address the theoretical application of these techniques to the target molecule, while acknowledging the current lack of specific research findings.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism spectroscopy is a powerful analytical method used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore would not exhibit a CD spectrum.

To utilize CD spectroscopy, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center, such as by esterification of the carboxylic acid group with a chiral alcohol, or by introducing a chiral substituent onto either the phenyl or thienyl ring. Such chiral derivatives would be expected to show distinct CD signals, providing valuable information about their absolute configuration and conformational preferences in solution.

Despite the theoretical potential of this application, there is currently no specific data available in the scientific literature on the synthesis or Circular Dichroism analysis of chiral derivatives of this compound. Research in this area would be a novel contribution to the understanding of the chiroptical properties of thienyl-containing biaryl compounds.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound This table is for illustrative purposes only, as no experimental data has been published.

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|

| 280 | +1.5 x 10⁴ |

| 250 | -2.0 x 10⁴ |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is highly effective for studying the electronic structure and environment of these transient species. Radical intermediates of this compound could theoretically be generated through various methods, including chemical or electrochemical oxidation/reduction, or through gamma-irradiation.

For instance, one-electron reduction could lead to the formation of a radical anion where the unpaired electron is delocalized over the π-system of the entire molecule. Conversely, one-electron oxidation could generate a radical cation. EPR spectroscopy would be able to characterize these radical intermediates, providing information on the g-factor and hyperfine coupling constants, which in turn would reveal the distribution of the unpaired electron's spin density across the molecule. This would offer insights into the relative contributions of the benzoic acid and thienyl moieties to the radical's electronic structure.

While EPR studies have been conducted on radical ions of benzoic acid and some sulfur-containing aromatic carboxylic acids, a specific investigation into the radical intermediates of this compound has not been reported in the available scientific literature. Consequently, there is no experimental EPR data to present for this compound.

Table 2: Predicted EPR Parameters for a Hypothetical Radical Intermediate of this compound This table is for illustrative purposes only, as no experimental data has been published.

| Radical Species | g-factor (isotropic) | Hyperfine Coupling Constants (Gauss) |

|---|---|---|

| Radical Anion | ~2.0028 | a(H_ortho_phenyl): ~3.5 Ga(H_meta_phenyl): ~1.2 Ga(H_thienyl): ~2-5 G |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been instrumental in elucidating the structural and electronic characteristics of 4-(3-Thienyl)benzoic acid. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides a theoretical vibrational spectrum (IR and Raman). researchgate.net These calculated frequencies can be correlated with experimental spectroscopic data to assign specific vibrational modes to the stretching and bending of bonds within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-C and C-H vibrations within the aromatic rings. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzoic Acid Dimer (Representative) Note: This table presents representative data for a benzoic acid dimer as a model, calculated at the B3LYP/6-311++G(2d,p) level of theory. Specific values for this compound would require dedicated calculations.

| Parameter | Bond Length (Å) |

| O-H | 0.98 |

| C=O | 1.22 |

| C-O | 1.35 |

| C-C (ring) | 1.39 - 1.40 |

| Intermolecular O-H···O | 1.64 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and stability. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical processes.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). actascientific.com

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO). actascientific.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). ajchem-a.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.comnih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability. irjweb.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). ajchem-a.com

Table 2: Representative Global Chemical Reactivity Descriptors Note: These values are illustrative and based on general principles of DFT calculations for organic molecules. actascientific.comnih.gov Specific values for this compound would require dedicated calculations.

| Descriptor | Formula | Typical Value Range (eV) |

| EHOMO | - | -6 to -8 |

| ELUMO | - | -1 to -3 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4 to 6 |

| Ionization Potential (I) | -EHOMO | 6 to 8 |

| Electron Affinity (A) | -ELUMO | 1 to 3 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2 to 3 |

| Chemical Softness (S) | 1 / 2η | 0.16 to 0.25 |

| Electrophilicity Index (ω) | μ² / 2η | 1.5 to 4.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings would show a more neutral potential, with some variation depending on the electron-donating or -withdrawing nature of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with classical chemical intuition. wikipedia.org NBO analysis examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate a more significant interaction and greater electron delocalization.

In this compound, NBO analysis would reveal the nature of the covalent bonds within the molecule, such as the sigma and pi bonds of the aromatic rings and the carboxylic acid group. It would also quantify the extent of conjugation between the thienyl and benzoic acid moieties by analyzing the interactions between their respective π systems. Furthermore, NBO analysis can provide insights into intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability. researchgate.net

Table 3: Representative NBO Analysis Data - Second-Order Perturbation Energy E(2) Note: This table provides a hypothetical example of E(2) values for illustrative purposes. Specific interactions and energies for this compound would be determined through NBO calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~15-25 |

| LP(O1) | σ(C-O2) | ~5-15 |

| π(Thienyl Ring) | π*(Benzoic Ring) | ~2-10 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes and flexibility.

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the thienyl and benzoic acid rings. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations (conformers) and the energy barriers between them. nih.gov The relative orientation of the two rings can significantly impact the molecule's properties, including its ability to pack in a crystal lattice and its interactions with other molecules. The presence of different stable conformers can lead to conformational polymorphism, where the same molecule crystallizes in different forms. nih.gov Understanding the conformational landscape of this compound is crucial for predicting its solid-state properties and its behavior in solution.

Solvation Effects and Dynamics in Different Media

The solubility and behavior of a compound are critically influenced by its interaction with the surrounding solvent. For derivatives of benzoic acid, solubility is known to increase with temperature. jbiochemtech.comresearchgate.net Studies on benzoic acid and its analogues in binary mixtures of solvents like ethanol (B145695) and water show that solubility generally increases with a higher proportion of the organic solvent. jbiochemtech.com The solvation process for benzoic acid in various alcohols has been found to be an endothermic and entropy-driven process.

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules. dergipark.org.trresearchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. dergipark.org.tr The energy gap between HOMO and LUMO indicates the molecule's stability and its tendency to undergo electronic transitions. dergipark.org.trmdpi.com Such computational studies are routinely used to evaluate structural, thermodynamical, and electrical parameters to assess a compound's suitability for applications in optoelectronic devices. nih.gov

The NLO behavior of a molecule is quantified by its polarizability and first-order hyperpolarizability (β). dergipark.org.trphyschemres.org DFT calculations are a standard method to compute these values. dergipark.org.trnih.gov While specific DFT calculations for this compound were not available in the surveyed literature, studies on similar aromatic and heterocyclic compounds show that the arrangement of electron-donating and electron-accepting groups across the conjugated system is key to enhancing NLO response. researchgate.net The interaction between the electron-rich thiophene (B33073) ring and the benzoic acid moiety in this compound suggests it may possess notable NLO properties.

Thermodynamic parameters are essential for understanding the spontaneity and energy changes associated with chemical processes like dissolution and reaction. For benzoic acid and its derivatives, the thermodynamic properties of solvation have been studied extensively. jbiochemtech.com The standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution can be calculated from solubility data measured at different temperatures.

Table 1: General Thermodynamic Parameters for Benzoic Acid Dissociation in Water at 298 K This table provides illustrative data for the parent compound, benzoic acid, to contextualize the discussion.

| Parameter | Value (kJ·mol⁻¹) | Interpretation |

|---|---|---|

| Gibbs Free Energy (ΔG) | 12.507 | Non-spontaneous process |

| Enthalpy (ΔH) | 3.823 | Endothermic process |

| Entropy Term (TΔS) | -29.14 | Process is entropically unfavorable |

Source: Based on data for benzoic acid. journalijar.com

In Silico Prediction of Biological Activity and Drug-Likeness

In silico methods are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. mdpi.com These computational models help prioritize candidates for synthesis and experimental testing. nih.gov

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule establishes thresholds for several molecular properties. A compound is considered likely to be orally bioavailable if it violates no more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Based on its chemical structure and publicly available predicted data, this compound can be evaluated against these rules. uni.luarctomsci.com

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 204.25 g/mol arctomsci.com | < 500 | Yes |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | ≤ 10 | Yes |

| Log P (XlogP) | 2.8 uni.lu | ≤ 5 | Yes |

| Violations | 0 | - | - |

Source: Data compiled from structural analysis and PubChem. uni.luarctomsci.com

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability and drug-like characteristics.

Computational toxicology employs a variety of methods to predict the potential adverse effects of chemicals, thereby reducing the need for animal testing. ceon.rsresearchgate.net These models use a compound's structure to predict endpoints such as acute oral toxicity (often expressed as an LD50 value), mutagenicity, and carcinogenicity. nih.govceon.rs Predictions are often based on identifying "structural alerts"—substructures known to be associated with toxicity—or by using machine learning models trained on large datasets of known toxic compounds. nih.gov

While a specific toxicity prediction for this compound is not available in the reviewed sources, its potential toxicity would be assessed by comparing its structural features to those in toxicological databases. The Globally Harmonized System (GHS) classifies substances into categories based on their LD50 values.

Table 3: GHS Acute Oral Toxicity Categories

| Category | LD50 (mg/kg body weight) | Hazard Statement |

|---|---|---|

| 1 | ≤ 5 | Fatal if swallowed |

| 2 | > 5 and ≤ 50 | Fatal if swallowed |

| 3 | > 50 and ≤ 300 | Toxic if swallowed |

| 4 | > 300 and ≤ 2000 | Harmful if swallowed |

| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |

This table illustrates the classification system used in computational toxicity predictions.

Derivatives and Analogues of 4 3 Thienyl Benzoic Acid: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives

The synthetic exploration of 4-(3-Thienyl)benzoic acid analogues focuses on three primary strategies: modification of the benzoic acid functional group, substitution on the thiophene (B33073) ring, and the introduction of molecular bridges to alter the spatial relationship between the two aromatic systems.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification. Standard synthetic transformations can convert it into a variety of other functional groups, most commonly esters and amides. These modifications are often employed to improve cell permeability, alter solubility, or engage in different binding interactions with a target protein.

Esterification and Amidation: The direct conversion of the carboxylic acid to esters or amides can be achieved through various well-established coupling methods. For instance, biocatalytic amide bond synthesis using enzymes like amide bond synthetase has been demonstrated for benzoic acid, offering a green chemistry approach to generating libraries of amide derivatives. chemrxiv.org Similarly, chemical methods involving activating agents or the conversion to an intermediate acid chloride can be used to react the benzoic acid moiety with a wide range of alcohols or amines, yielding diverse ester and amide libraries. rsc.org These reactions are fundamental in creating prodrugs or fine-tuning the electronic and steric properties of the molecule.

Ring Substitution: Beyond the carboxyl group, the benzene (B151609) ring itself can be functionalized. The introduction of substituents such as hydroxyl, alkoxy, or alkyl groups can significantly influence the molecule's properties. youtube.com For example, adding electron-donating groups like alkoxy or amino groups to the ortho or para positions of the benzoic acid ring can enhance the electron density of the carbonyl oxygen, which may impact receptor binding. youtube.compharmacy180.com

Substitutions on the Thiophene Ring

The thiophene ring is amenable to functionalization, allowing for another avenue of structural diversification. The inherent reactivity of the thiophene nucleus guides the synthetic strategy for introducing new substituents.

Direct C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed direct C-H activation, offer an efficient route to functionalize the thiophene ring without the need for pre-functionalized starting materials. mdpi.com This strategy allows for the regioselective introduction of aryl or other groups at specific positions on the thiophene ring. mdpi.com The control of regioselectivity is a key challenge, as different C-H bonds on the heterocycle may have similar reactivities. mdpi.com For a 3-substituted thiophene like the one in the parent compound, the C2 and C5 positions are typically the most activated towards electrophilic substitution or metal-catalyzed functionalization.

The versatility and stability of the thiophene motif make its derivatives suitable building blocks for a wide variety of materials and biologically active compounds. researchgate.net

Introduction of Bridging Units

To explore different conformational spaces and introduce new points of interaction, bridging units can be inserted between the thienyl and benzoic acid rings. This transforms the direct bi-aryl linkage into a more complex scaffold.

Schiff Base Formation: A straightforward method to introduce a bridge is through the formation of an imine (Schiff base) linker. This can be achieved by reacting a thiophene-carbaldehyde with an aminobenzoic acid. nih.gov The resulting C=N double bond introduces a degree of conformational constraint and a hydrogen bond acceptor site.

Triazole Bridge via Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for creating a stable, aromatic 1,2,3-triazole bridge. beilstein-journals.org A synthetic route could involve preparing an azide-functionalized benzoic acid precursor and an alkyne-functionalized thiophene. The CuAAC reaction between these two fragments would yield a triazole-linked analogue, significantly altering the geometry and electronic properties compared to the parent compound. beilstein-journals.org

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for transforming a lead compound into a viable drug candidate. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can develop a predictive model for designing more effective molecules.

Impact of Functional Group Variation on Biological Activity

While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be drawn from closely related analogues, such as 4-(thiazol-5-yl)benzoic acid, where the thiophene is replaced by its bioisosteric analogue, thiazole.

In a study of 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2, a key target in cancer therapy, specific structural modifications were found to have a profound impact on potency. nih.gov

Modification of the Benzoic Acid Moiety: The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring maintained potent CK2 inhibitory activity and significantly enhanced antiproliferative activity against the A549 cancer cell line. nih.gov This suggests that extending into a specific pocket of the enzyme's binding site with substituted benzyl (B1604629) groups is highly favorable.

Replacement of the Benzene Ring: Replacing the benzene ring with azabenzene structures like pyridine (B92270) or pyridazine (B1198779) also resulted in potent CK2 inhibitors. nih.gov

The following table summarizes the activity of key analogues from this study. nih.gov

| Compound ID | Modification | IC₅₀ CK2α (μM) | IC₅₀ CK2α' (μM) | CC₅₀ A549 (μM) |

| Parent | 4-(2-phenylthiazol-5-yl)benzoic acid | 0.012 | 0.0075 | 9.0 |

| 12a | 3-(Benzyloxy) substitution on benzoic acid | 0.016 | 0.014 | 3.3 |

| 12b | 3-(2-Fluorobenzyloxy) substitution | 0.014 | 0.0088 | 1.5 |

| 12c | 3-(2-Chlorobenzyloxy) substitution | 0.014 | 0.011 | 2.1 |

| 12d | 3-(2-Methoxybenzyloxy) substitution | 0.014 | 0.012 | 1.9 |

| 13 | Pyridine analogue (azabenzene) | 0.014 | 0.010 | >10 |

| 14 | Pyridazine analogue (azabenzene) | 0.017 | 0.0046 | >10 |

General SAR studies on other benzoic acid derivatives have shown that the nature and position of substituents are critical. For instance, in a study of benzoic acid derivatives as α-amylase inhibitors, the presence of hydroxyl groups on the benzene ring was found to enhance inhibitory activity, likely by providing additional hydrogen bonding opportunities with the enzyme's active site. mdpi.com Specifically, a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity. mdpi.com

Stereochemical Considerations and Enantiomeric Purity

The parent compound, this compound, is achiral. However, the introduction of certain functional groups or side chains during derivatization can create one or more stereocenters, making stereochemistry a critical consideration.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug can exhibit significantly different binding affinities, pharmacological activities, and metabolic profiles. wiley-vch.deijpsr.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. eurekaselect.com

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in development. eurekaselect.comresearchgate.net These guidelines require that enantiomers be studied and characterized separately, promoting the development of single-enantiomer drugs over racemic mixtures. researchgate.netmdpi.com

Therefore, should any synthetic modification of the this compound scaffold lead to a chiral derivative, the following steps would be essential:

Chiral Separation: Development of methods to resolve the racemic mixture into its individual, enantiomerically pure components.

Absolute Configuration Determination: Unambiguous assignment of the absolute 3D structure of each enantiomer. mdpi.com

Independent Biological Evaluation: Testing each enantiomer separately to determine its individual pharmacological and toxicological profile.

This rigorous approach ensures that the observed biological activity is attributed to the correct stereoisomer and is fundamental to developing safe and effective medicines. ijpsr.com

Development of Prodrugs and Targeted Delivery Systems

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research on the development of prodrugs and targeted delivery systems for derivatives of this compound. While the principles of prodrug design are well-established in medicinal chemistry, including for other benzoic acid derivatives, their direct application to and exploration with this compound analogues have not been documented in available research. nih.govnih.gov

Prodrug strategies typically involve the chemical modification of a bioactive compound to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and cellular uptake. mdpi.com For carboxylic acid-containing molecules like this compound, a common approach is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and facilitating passage across biological membranes. nih.gov These ester prodrugs are designed to be cleaved by endogenous esterases, releasing the active carboxylic acid at the target site. nih.gov

Targeted delivery systems aim to concentrate a therapeutic agent at a specific location in the body, such as a tumor or an inflamed tissue, thereby enhancing efficacy and reducing off-target side effects. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific receptor or antigen.

Despite the theoretical potential for applying these strategies to this compound derivatives, the scientific community has yet to publish research detailing the synthesis, in vitro evaluation, or in vivo performance of such prodrugs or targeted delivery systems. The exploration of how different promoieties or targeting ligands would affect the release kinetics, stability, and biological activity of this compound remains an open area for future investigation.

Conformational Analysis of Derivatives and Their Biological Implications

A thorough search of the scientific literature reveals a lack of specific studies on the conformational analysis of this compound derivatives and its direct correlation with their biological implications. Conformational analysis, which examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers), is a critical component of structure-activity relationship (SAR) studies. The three-dimensional shape of a molecule is often a key determinant of its ability to interact with a biological target, such as an enzyme or a receptor.

While the principles of conformational analysis are broadly applied in drug design, specific research detailing these aspects for this compound derivatives is not currently available. Such studies would be invaluable for understanding how modifications to the core structure influence the preferred conformation and, consequently, the biological activity. The elucidation of these structure-conformation-activity relationships would provide a rational basis for the design of more potent and selective analogues. Future research in this area would significantly contribute to a deeper understanding of the therapeutic potential of this class of compounds.

Medicinal Chemistry and Biological Applications

Pharmacological Profile and Mechanism of Action Studies

The pharmacological profile of 4-(3-Thienyl)benzoic acid itself is not extensively documented in publicly accessible scientific literature. While the constituent chemical groups—a thiophene (B33073) ring and a benzoic acid moiety—are present in numerous biologically active molecules, specific studies on the parent compound are sparse.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The benzoic acid scaffold, in particular, is found in a variety of enzyme inhibitors. However, specific inhibitory activity for this compound against the enzymes listed below is not well-established in the reviewed literature.

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)